[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride
Overview
Description
[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride: is a chemical compound with the molecular formula C8H14N2S·2HCl. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting 2-bromo-4,5-dimethylthiazole with a suitable amine under controlled conditions.
Alkylation: The thiazole derivative is then alkylated using 1-bromopropane to introduce the propyl group.
Amine Formation: The resulting compound is treated with ammonia or a primary amine to form the desired amine derivative.
Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization and recrystallization to obtain high purity products.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: Including alkyl halides or acyl chlorides for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiazolidine Derivatives: From reduction reactions.
Substituted Thiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride: is used in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Protein Interactions: It may interact with proteins, altering their function and activity.
Pathways Involved: The exact pathways depend on the specific biological context but often involve modulation of metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[1-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride: Similar structure but with an ethyl group instead of a propyl group.
[1-(4,5-dimethyl-1,3-thiazol-2-yl)butyl]amine dihydrochloride: Contains a butyl group, leading to different chemical properties.
Uniqueness
Chain Length: The propyl group in [1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochlor
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)propan-1-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-4-7(9)8-10-5(2)6(3)11-8;;/h7H,4,9H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXWOEZIBPVWJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=C(S1)C)C)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679007 | |
Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017132-19-2 | |
Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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